N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the functionalization of activated methyl groups linked to a heterocycle. One common method is the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile with hexylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of fluorescent probes for imaging and sensing applications.
Mechanism of Action
The mechanism of action of N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyrazolo[1,5-A]pyrimidin-7-amine
- 7-[2-(Dimethylamino)vinyl]pyrazolo[1,5-A]pyrimidine-6-carbonitrile
- 5-Methyl-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one
Uniqueness
N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine stands out due to its unique hexyl group, which enhances its lipophilicity and potentially improves its interaction with biological membranes. This property makes it a valuable compound for medicinal chemistry applications, particularly in drug design and development .
Properties
CAS No. |
61098-24-6 |
---|---|
Molecular Formula |
C13H20N4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-hexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H20N4/c1-3-4-5-6-8-14-13-10-11(2)16-12-7-9-15-17(12)13/h7,9-10,14H,3-6,8H2,1-2H3 |
InChI Key |
OSXVQJKCTZIORL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC(=NC2=CC=NN21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.